2-Bromo-1-chloro-3-fluoro-5-iodobenzene
Description
Significance of Highly Halogenated Aromatic Systems in Contemporary Organic Chemistry
Highly halogenated aromatic systems are of considerable interest in modern organic chemistry. The presence of multiple halogen atoms on an aromatic ring can significantly alter its electronic properties, reactivity, and biological activity. hopemaxchem.com These compounds serve as versatile building blocks in the synthesis of more complex molecules. For instance, they are crucial intermediates in the production of pharmaceuticals, agrochemicals, and high-performance materials like flame retardants and specialty polymers. hopemaxchem.comijrar.org The specific arrangement of different halogens on the aromatic scaffold allows for selective functionalization, making them valuable synthons in the construction of intricate molecular architectures. nih.gov
Overview of Strategic Synthesis Challenges for Polyhalogenated Benzenes
The synthesis of polyhalogenated benzenes, particularly those with a specific substitution pattern like 2-bromo-1-chloro-3-fluoro-5-iodobenzene, presents several strategic challenges. A primary difficulty lies in controlling the regioselectivity of the halogenation reactions. libretexts.orgopenstax.org Introducing multiple substituents onto a benzene (B151609) ring requires careful consideration of the directing effects of the groups already present. unizin.org Halogens are deactivating yet ortho-, para-directing substituents, which can lead to mixtures of isomers if the reaction conditions are not precisely controlled. aakash.ac.inlibretexts.org
Another challenge is the sequential introduction of different halogens. The order of halogenation is critical to achieving the desired substitution pattern. libretexts.org Furthermore, the deactivating nature of halogens means that each successive halogenation reaction is generally more difficult to achieve than the previous one, often requiring harsher reaction conditions. unizin.org Overcoming these challenges necessitates a deep understanding of reaction mechanisms and the development of highly selective synthetic methodologies.
Historical Development of Aromatic Halogenation Methodologies
The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution, a class of reactions that has been fundamental to the development of organic chemistry. Early methods involved the direct reaction of an aromatic compound with a halogen (such as bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
Over time, a more nuanced understanding of reaction mechanisms has led to the development of a wide array of halogenating agents and catalysts. This has allowed for greater control over the reactivity and selectivity of aromatic halogenation. For instance, the development of methods for introducing iodine and fluorine, which are either too unreactive or too reactive for simple direct halogenation, respectively, has been a significant area of research. The Sandmeyer reaction, which utilizes diazonium salts, provides a versatile route to aryl halides. More recent advancements include the use of organometallic reagents and transition-metal-catalyzed cross-coupling reactions, which have greatly expanded the toolkit for synthesizing polyhalogenated aromatic compounds with precise substitution patterns.
Scope and Objectives of Research on this compound
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the objectives for studying such a compound can be inferred from the broader context of polyhalogenated aromatics. A primary objective would be to explore its utility as a versatile synthetic intermediate. The presence of four different halogens with distinct reactivities makes it an ideal substrate for sequential, site-selective cross-coupling reactions, such as the Suzuki or Stille reactions.
The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This hierarchy allows for the selective activation and substitution of the C-I bond, followed by the C-Br bond, and then the C-Cl bond, under appropriate catalytic conditions. Research on this molecule would likely aim to:
Develop a regioselective and high-yielding synthesis of the compound.
Investigate its reactivity in various cross-coupling reactions to create novel, highly substituted aromatic compounds.
Explore the potential applications of its derivatives in fields such as medicinal chemistry, agrochemistry, and materials science, where polyfunctionalized aromatics are highly valued. ijrar.org
The following table provides an overview of the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂BrClFI |
| Molecular Weight | 335.24 g/mol |
| Canonical SMILES | C1=C(C(=C(C(=C1I)F)Cl)Br)C |
| InChI Key | (Predicted) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2BrClFI |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-6-4(8)1-3(10)2-5(6)9/h1-2H |
InChI Key |
XCVDCGMALCUQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Chloro 3 Fluoro 5 Iodobenzene
Retrosynthetic Analysis of 2-Bromo-1-chloro-3-fluoro-5-iodobenzene
A retrosynthetic analysis of this compound suggests that the molecule can be constructed through the sequential halogenation of a simpler benzene (B151609) derivative. The directing effects of the halogen substituents, which are all ortho, para-directing but deactivating, must be carefully considered to devise a plausible forward synthesis. stackexchange.com
A logical retrosynthetic approach would involve disconnecting the carbon-halogen bonds one by one, considering the activating and directing effects at each stage. A plausible disconnection strategy could start with the removal of the iodine atom, as iodination is often a milder and more selective reaction. This leads to 1-bromo-2-chloro-4-fluorobenzene. Subsequent disconnections of the bromine and chlorine atoms would lead back to a simpler fluorinated benzene derivative.
However, a more practical forward synthesis often starts with a substituted aniline (B41778), where the amino group's strong activating and ortho, para-directing effects can be harnessed before it is removed in a later step. A potential retrosynthetic pathway is outlined below:
| Step | Disconnection | Precursor |
|---|---|---|
| 1 | C-I bond formation | 4-Bromo-2-chloro-6-fluoroaniline (B1287600) |
| 2 | C-Br bond formation | 2-Chloro-6-fluoroaniline (B1301955) |
| 3 | C-Cl bond formation | 4-Fluoroaniline |
| 4 | C-F bond formation | Aniline |
This analysis suggests a forward synthesis beginning with aniline, involving protection of the amine group, followed by sequential halogenations, and finally, deamination to yield the target compound. A similar multi-stage synthesis has been reported for the preparation of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline. medium.com
Classical Electrophilic Aromatic Substitution Approaches
The primary method for introducing halogen atoms onto a benzene ring is through electrophilic aromatic substitution (EAS). youtube.com This class of reactions involves the attack of an electrophile on the electron-rich benzene ring, followed by the restoration of aromaticity through the loss of a proton. masterorganicchemistry.com
The synthesis of this compound would necessitate a sequential halogenation approach. The order of these halogenation steps is crucial for controlling the regiochemistry of the final product. Halogens as substituents are deactivating towards further electrophilic substitution but direct incoming electrophiles to the ortho and para positions. stackexchange.com
Bromination of an aromatic ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). chemguide.co.uklibretexts.org The catalyst polarizes the Br-Br bond, generating a stronger electrophile. libretexts.org In a multi-substituted ring, the position of bromination will be directed by the existing substituents. For instance, in a precursor like 2-chloro-6-fluoroaniline (protected as an acetanilide), the strong ortho, para-directing amino group would direct the incoming bromine to the para position, leading to 4-bromo-2-chloro-6-fluoroaniline.
Chlorination is analogous to bromination, typically employing chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk To achieve the desired substitution pattern for this compound, chlorination would likely be performed on a precursor such as 4-fluoroaniline. The fluorine atom and the amino group would direct the incoming chlorine atom. The strong activating effect of the amino group would likely direct the chlorine to one of the ortho positions.
Direct fluorination of aromatic compounds with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and even ring rupture. libretexts.org Therefore, alternative methods are typically employed. One common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline. This method allows for the regioselective introduction of a fluorine atom. Another modern approach involves the use of electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI).
Iodination is generally carried out using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid, which generates the electrophilic iodine species (I⁺). libretexts.org Another common reagent is N-iodosuccinimide (NIS). chemistrysteps.com In the context of synthesizing this compound, a plausible final step would be the iodination of a 4-bromo-2-chloro-6-fluoroaniline intermediate via a Sandmeyer-type reaction. This would involve the diazotization of the aniline with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of iodide, often as potassium iodide. A patent for a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, utilizes a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline. google.com
A summary of common halogenation reagents and conditions is provided in the table below:
| Halogenation | Reagents | Catalyst/Conditions |
|---|---|---|
| Bromination | Br₂ | FeBr₃ or AlBr₃ |
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ |
| Fluorination | NaNO₂, HBF₄ | Heat (Balz-Schiemann) |
| Iodination | I₂, HNO₃ or NIS | Oxidizing agent |
| Iodination (from aniline) | NaNO₂, KI | H₂SO₄ |
Limitations of Electrophilic Aromatic Substitution for Regioselectivity
Traditional electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. However, its application to the synthesis of a molecule with the specific substitution pattern of this compound is severely limited. The primary challenge lies in controlling the regioselectivity. researchgate.netyoutube.com
Halogen substituents on a benzene ring are deactivating yet ortho-, para-directing. vanderbilt.edulibretexts.orgorganicchemistrytutor.com When multiple halogens are present, their directing effects can be conflicting or reinforcing, often leading to a complex mixture of isomers that are difficult to separate. libretexts.orglibretexts.org For instance, starting with a di- or tri-substituted benzene, the introduction of a subsequent halogen via EAS would be governed by the combined inductive and resonance effects of all existing substituents, as well as steric hindrance. libretexts.orgyoutube.com This invariably results in poor regioselectivity, making it an impractical approach for obtaining the single, desired isomer in an acceptable yield. researchgate.net Furthermore, the deactivating nature of the halogen substituents progressively slows the rate of subsequent substitution reactions. vanderbilt.edu
Directed Metalation Strategies
To overcome the limitations of EAS, directed metalation strategies, particularly Directed ortho-Metalation (DoM), provide a powerful and regioselective alternative for the functionalization of aromatic C-H bonds. wikiwand.comorganic-chemistry.org
Directed ortho-metalation is a process where a substituent on the aromatic ring, known as a Directing Metalation Group (DMG), controls the position of C-H bond cleavage. wikipedia.org The DMG typically contains a heteroatom (like oxygen or nitrogen) that can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.orguwindsor.ca This coordination brings the base into proximity with a specific ortho-proton, increasing its kinetic acidity and facilitating its removal to form a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate is a potent nucleophile that can then react with an electrophile, resulting in substitution exclusively at the position ortho to the DMG. wikiwand.comwikipedia.org This method offers superior regiocontrol compared to the ortho/para mixtures often seen in EAS. wikipedia.org
The synthesis of a complex molecule like this compound via DoM necessitates a multi-step approach starting with a simpler, functionalized precursor. The choice of the Directing Metalation Group is critical, as DMGs exhibit a hierarchy of directing ability. uwindsor.ca Strong DMGs, such as amides (-CONR₂) and carbamates (-OCONR₂), are particularly effective. uwindsor.cabaranlab.org
A plausible synthetic strategy would involve introducing a powerful DMG onto a benzene ring already bearing some of the desired halogens. The DMG would then be used to direct the regioselective installation of the remaining halogens in a stepwise fashion. The relative directing strength of various common DMGs has been established through competition experiments.
| Directing Metalation Group (DMG) | Relative Directing Strength |
|---|---|
| -OCON(Et)₂ | Very Strong |
| -CON(Et)₂ | Strong |
| -SO₂NR₂ | Strong |
| -CH₂N(Me)₂ | Moderate |
| -OMe | Moderate |
| -F | Weak to Moderate |
Once the aryllithium intermediate is generated regioselectively via DoM, it can be "trapped" by a suitable electrophile. semanticscholar.org To install the required halogen atoms for this compound, various electrophilic halogenating agents are employed. The reaction involves the nucleophilic attack of the aryllithium carbanion on the electrophilic halogen source. nih.govresearchgate.net
| Halogen to Install | Common Electrophilic Reagent |
|---|---|
| Iodine (I) | Iodine (I₂) |
| Bromine (Br) | 1,2-Dibromoethane (B42909) or Hexabromoethane |
| Chlorine (Cl) | Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS) |
| Fluorine (F) | N-Fluorobenzenesulfonimide (NFSI) |
A hypothetical, regioselective synthesis of the target compound could be envisioned starting from a precursor like 1-chloro-3-fluorobenzene. By introducing a powerful DMG, such as a diethyl amide group, a sequence of DoM and electrophilic trapping steps could build the desired substitution pattern. The existing halogen substituents would also influence the site of lithiation, requiring careful planning of the synthetic sequence.
For example, a process could involve:
Synthesis of a precursor like N,N-diethyl-3-chloro-5-fluorobenzamide.
The strong amide DMG would direct lithiation to an ortho position.
A first lithiation/trapping sequence could introduce the iodine atom using I₂.
A second lithiation/trapping sequence, potentially requiring different conditions or bases, could then install the bromine atom.
Finally, removal or conversion of the DMG would yield the target molecule.
An alternative to direct deprotonation is the halogen-metal exchange reaction. This process is often faster than deprotonation for aryl bromides and iodides. uwindsor.caias.ac.in A strategy could therefore involve a precursor with a bromine or iodine atom at a key position, which is then selectively converted to an aryllithium species before being trapped by another halogen. ias.ac.in
Cross-Coupling Reaction Pathways
Transition metal-catalyzed cross-coupling reactions represent another powerful tool for constructing complex aromatic molecules. wikipedia.orgsigmaaldrich.com These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, involve the coupling of two fragments using a metal catalyst, most commonly palladium. wikipedia.orgnobelprize.org
A key principle enabling the selective synthesis of polyhalogenated benzenes is the differential reactivity of carbon-halogen bonds in the oxidative addition step of the catalytic cycle. fiveable.meresearchgate.net The reactivity generally follows the order of bond strength: C-I > C-Br > C-Cl. fiveable.me This hierarchy allows for sequential, site-selective cross-coupling reactions.
A plausible synthetic route could involve a precursor that already contains three of the four halogens, for example, 1,5-dibromo-2-chloro-4-fluorobenzene. The greater reactivity of the C-Br bonds would allow for a selective cross-coupling reaction. One of the bromine atoms could be selectively converted to an organoboron (for Suzuki coupling) or organotin (for Stille coupling) reagent. rsc.org This intermediate could then be coupled with an electrophilic iodine source under palladium catalysis to install the final halogen, completing the synthesis. This approach leverages the predictable reactivity of aryl halides to achieve a high degree of regiocontrol that would be impossible with other methods.
Suzuki-Miyaura Coupling for Aryl-Halogen Bond Formation/Modification
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, pairing an organoboron reagent with an organic halide or pseudo-halide using a palladium catalyst. nih.gov For a polyhalogenated substrate like this compound, the differential reactivity of the carbon-halogen bonds is the key to selective functionalization. The general reactivity trend for oxidative addition to the palladium catalyst is C-I > C-Br > C-OTf > C-Cl, based on bond dissociation energies. nih.govnih.gov This hierarchy allows for stepwise and site-selective substitution reactions.
In the case of this compound, the carbon-iodine bond is the most labile and would be expected to react selectively in a Suzuki-Miyaura coupling, leaving the other halogen atoms intact. This allows for the introduction of an aryl or alkyl group at the C-5 position. Subsequently, under more forcing conditions or with a different catalyst system, the C-Br bond could be targeted for a second coupling reaction.
Research on polyhalogenated heteroarenes has demonstrated that the chemoselectivity of Suzuki-Miyaura reactions is dependent on the reactivity difference between the halogens. researchgate.net The choice of catalyst, ligands, and base is crucial for achieving high selectivity. For instance, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos are often effective for challenging couplings. researchgate.net
| Catalyst System | Substrate Type | Selective Coupling Site | Base | Solvent | Typical Yield |
| Pd(OAc)₂ / XPhos | Aryl Iodo-Bromide | C-I | K₃PO₄ | Dioxane | Good to Excellent |
| Pd(dppf)Cl₂ | Aryl Bromo-Chloride | C-Br | Na₂CO₃ | Toluene/H₂O | Moderate to Good |
| Pd₂(dba)₃ / t-Bu₃P | Aryl Chloro-Triflate | C-OTf | Cs₂CO₃ | Toluene | Good |
This table presents typical conditions for selective Suzuki-Miyaura couplings on polyhalogenated arenes, illustrating the general principles applicable to this compound.
Heck and Sonogashira Coupling Reactions with Halogenated Precursors
The Heck and Sonogashira reactions provide powerful methods for forming carbon-carbon bonds, specifically by introducing alkenyl and alkynyl groups, respectively. Similar to the Suzuki-Miyaura coupling, these palladium-catalyzed reactions can be performed with high chemoselectivity on polyhalogenated substrates.
The Heck reaction couples the aryl halide with an alkene. For this compound, the reaction would preferentially occur at the C-I bond under mild conditions. This selective functionalization allows for the synthesis of stilbene-like derivatives while preserving the other halogen sites for subsequent transformations. mdpi.com
The Sonogashira reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net Studies on polyhalogenated arenes have shown that highly regioselective mono- and double Sonogashira couplings can be achieved. nih.gov The reaction with this compound would be expected to yield the 5-alkynyl derivative exclusively, as the C-I bond is the most reactive site. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction. rsc.org
| Reaction | Catalyst System | Coupling Partner | Selective Site | Key Conditions |
| Heck | Pd(OAc)₂ | Alkene (e.g., Styrene) | C-I | Base (e.g., Et₃N), DMF, 80-100 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | C-I | Base (e.g., Et₃N), THF, RT to 60 °C |
This table outlines representative conditions for selective Heck and Sonogashira reactions on polyhalogenated aromatic compounds.
Buchwald-Hartwig Amination and Other Metal-Catalyzed Transformations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is fundamental for synthesizing anilines and their derivatives. When applied to a polyhalogenated substrate, the predictable reactivity order of halogens (I > Br > Cl) again governs the site of amination. wuxiapptec.com
For this compound, a Buchwald-Hartwig reaction would selectively form an amine at the C-5 position. acs.orgnih.gov The reaction conditions, particularly the choice of palladium precursor, ligand, and base, are critical for achieving high yield and selectivity. While palladium is the most common catalyst, nickel-based systems have also been developed as a more earth-abundant alternative. nih.gov Studies on multi-halide-substituted aryl iodides have demonstrated high selectivity for the C-I bond in amination reactions, leaving chloro and bromo groups intact. acs.org
| Catalyst System | Amine Type | Selective Site | Base | Solvent |
| Pd₂(dba)₃ / Xantphos | Primary/Secondary Amines | C-I | Cs₂CO₃ | Toluene |
| Ni(acac)₂ / Ligand | Aryl/Aliphatic Amines | C-I | K₃PO₄ | Dioxane |
| Pd(OAc)₂ / BINAP | Anilines | C-Br (over C-Cl) | NaOtBu | Toluene |
This table summarizes typical catalyst systems and conditions for selective Buchwald-Hartwig amination on polyhalogenated substrates.
Chemoselectivity in Multi-Halogenated Substrates for Cross-Coupling
Achieving chemoselectivity is the primary challenge when working with substrates bearing multiple, different halogen atoms. The site selectivity in palladium-catalyzed cross-coupling reactions is governed by the kinetics of the oxidative addition step. nih.gov As established, the bond dissociation energies result in the reactivity trend C–I > C–Br > C–Cl >> C–F. nih.gov
This inherent reactivity difference allows for a sequential cross-coupling strategy. A mild set of conditions can be used to functionalize the C-I bond. After purification, the resulting product, which still contains bromo, chloro, and fluoro substituents, can be subjected to a second coupling reaction under more vigorous conditions to react at the C-Br bond. Finally, the C-Cl bond can be functionalized, although this often requires specialized, highly active catalyst systems. whiterose.ac.uk
Factors that can influence and sometimes alter this selectivity include:
Catalyst and Ligand: The steric and electronic properties of the phosphine ligand on the palladium center can fine-tune the catalyst's reactivity, sometimes enabling selective reaction at a less reactive site. nih.govwhiterose.ac.uk
Reaction Temperature: Lower temperatures generally favor reaction at the most reactive site (C-I), while higher temperatures may be required to activate less reactive bonds (C-Br, C-Cl).
Additives: Certain additives can modulate the activity of the catalyst, influencing the selectivity of the reaction.
Novel and Emerging Synthetic Approaches
Beyond traditional cross-coupling, novel methods are being developed for the synthesis of complex aromatic molecules. These approaches offer alternative pathways that can provide unique regiochemical outcomes.
Utilization of Hypervalent Halogen Reagents
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as environmentally friendly oxidants and group-transfer agents. nih.govacs.org These reagents can be used in halogenations, arylations, and various oxidative functionalizations. nih.gov
In the context of synthesizing this compound, hypervalent iodine(III) compounds could be employed in several ways. For instance, an appropriately substituted iodoarene could be oxidized to a diaryliodonium salt, which can then act as an arylating agent in cross-coupling reactions. nih.gov Furthermore, hypervalent iodine reagents are used in radical C-H functionalization, potentially allowing for the direct introduction of a halogen atom onto a pre-existing polysubstituted benzene ring, although controlling regioselectivity in such a crowded system would be a significant challenge. acs.org The synthesis of hypervalent iodine(III) compounds often involves the oxidation of iodoarenes using reagents like m-chloroperoxybenzoic acid (mCPBA) or oxone. organic-chemistry.orgarkat-usa.org
Aryne-Mediated Syntheses and Regiocontrol
Arynes are highly reactive intermediates that provide rapid access to multisubstituted arenes. researchgate.net The synthesis of a tetrasubstituted arene like this compound could potentially be achieved via an aryne intermediate. This would typically involve generating a disubstituted aryne and trapping it with a diene or another nucleophile.
A significant challenge in aryne chemistry is controlling the regioselectivity of reactions involving unsymmetrically substituted arynes. nih.gov The introduction of a directing group at the 3-position of an aryne can effectively control the position of incoming nucleophiles. Halogen substituents themselves can serve as directing groups. researchgate.net According to the Aryne Distortion Model, nucleophilic attack is favored at the more electropositive and less sterically hindered carbon of the aryne triple bond, which is influenced by the electronic properties of the existing substituents. nih.gov
For example, generating a 3-bromo-4-chloro-5-fluoro-benzyne intermediate would lead to a trapping reaction where the regiochemical outcome is dictated by the combined electronic and steric effects of the three different halogens. Recent work has shown that substituted arynes derived from aryl(Mes)iodonium salts can be used to access densely functionalized 1,2,3,4-tetrasubstituted benzenoid rings, with halide substituents being compatible with the reaction conditions, allowing for post-synthetic modifications. nih.gov
Green Chemistry Principles in Polyhalogenated Benzene Synthesis
The synthesis of polyhalogenated benzenes, such as this compound, traditionally involves multi-step processes that can generate significant chemical waste and utilize hazardous materials. The application of green chemistry principles aims to mitigate these environmental and health impacts. sigmaaldrich.compaperpublications.org Key principles relevant to the synthesis of such compounds include waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. sigmaaldrich.comorganic-chemistry.org
Waste Prevention and Atom Economy: One of the primary goals of green chemistry is to prevent waste generation rather than treating it after it has been created. paperpublications.org In the context of synthesizing polyhalogenated benzenes, this involves selecting reactions with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. acs.org For instance, traditional methods might involve diazotization of an aniline followed by a Sandmeyer-type reaction, which can generate significant byproducts. Alternative approaches, such as direct C-H activation and halogenation, are being explored to improve atom economy, though achieving the required regioselectivity for a molecule like this compound remains a significant challenge.
Use of Greener Solvents and Reagents: The choice of solvents and reagents is critical in green synthesis. Many traditional halogenation reactions employ chlorinated solvents, which are toxic and environmentally persistent. researchgate.net A greener approach would involve the use of safer solvents like water, ionic liquids, or even solvent-free reaction conditions. organic-chemistry.org For example, the bromination of certain aromatic compounds can be achieved using aqueous hydrogen bromide and hydrogen peroxide, avoiding the use of corrosive liquid bromine. researchgate.net Similarly, the development of solid-supported reagents and catalysts can simplify purification processes and reduce solvent usage.
Catalysis and Energy Efficiency: Catalytic reagents are preferable to stoichiometric ones as they can be used in small amounts and can be recycled and reused. paperpublications.orgacs.org The use of catalysts can also enhance the selectivity of a reaction, potentially reducing the formation of unwanted isomers and byproducts. paperpublications.org Furthermore, conducting reactions at ambient temperature and pressure contributes to energy efficiency, a key principle of green chemistry. sigmaaldrich.com Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy consumption compared to conventional heating methods.
| Green Chemistry Principle | Application in Polyhalogenated Benzene Synthesis |
| Waste Prevention | Designing synthetic routes to minimize byproducts. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |
| Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. organic-chemistry.org |
| Catalysis | Utilizing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. paperpublications.orgacs.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation. sigmaaldrich.com |
Strategic Approaches for Isomer Control and Purity
Achieving the specific substitution pattern of this compound requires meticulous control over the regioselectivity of each halogenation step. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of subsequent substitutions. fiveable.me
Role of Protecting and Activating/Deactivating Groups in Regioselectivity
The substituents on a benzene ring can be broadly classified as activating or deactivating groups, which influence the rate and orientation of electrophilic aromatic substitution. fiveable.me Halogens themselves are deactivating yet ortho-, para-directing. fiveable.me In the synthesis of a polyhalogenated benzene, the interplay of these directing effects must be carefully managed.
Activating and Deactivating Groups:
Activating groups (e.g., -OH, -NH2, -OR) increase the electron density of the benzene ring, making it more susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions. fiveable.me
Deactivating groups (e.g., -NO2, -CN, -SO3H) withdraw electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position. fiveable.me
A plausible synthetic strategy for this compound might start with a precursor that allows for the sequential and controlled introduction of the halogen atoms. For example, starting with an aniline derivative and converting the amino group into a diazonium salt allows for the introduction of various substituents. The order of introduction of the halogens is critical and would be dictated by their directing effects and the need to control the formation of the desired isomer.
The use of protecting groups can be instrumental in achieving the desired regioselectivity. worktribe.comnih.govacs.org For instance, a highly activating group like an amino group can be temporarily converted into a less activating acetamido group to control its directing effect and prevent unwanted side reactions.
Blocking/Deblocking Strategies for Targeted Halogenation
In some cases, the inherent directing effects of the substituents may not lead to the desired isomer. In such scenarios, blocking/deblocking strategies can be employed to temporarily block a reactive position on the aromatic ring, forcing the substitution to occur at another site.
A common blocking group is the sulfonate group (-SO3H). uobabylon.edu.iq This group can be introduced onto the ring through sulfonation and later removed by treatment with dilute acid. By temporarily occupying a position, the sulfonate group can direct an incoming electrophile to a different position than it would normally take. Once the desired substitution has been achieved, the sulfonate group can be removed, restoring the original structure.
For a complex molecule like this compound, a multi-step synthesis involving a combination of activating/deactivating groups, protecting groups, and blocking/deblocking strategies would likely be necessary to achieve the target substitution pattern with high purity. The synthesis would require careful planning of the reaction sequence to manage the directing effects of the halogens and other functional groups at each step.
| Strategy | Description | Example |
| Protecting Groups | A functional group is temporarily modified to control its reactivity or directing effect. worktribe.comnih.govacs.org | Conversion of an amino group to an acetamido group. |
| Activating/Deactivating Groups | Utilizing the inherent directing effects of substituents to guide the position of new functional groups. fiveable.me | Introducing an ortho-, para-director to facilitate substitution at those positions. |
| Blocking/Deblocking Groups | A reversible functional group is introduced to block a specific position, directing substitution elsewhere. uobabylon.edu.iq | Using a sulfonate group to block a position, which is later removed. uobabylon.edu.iq |
Reaction Mechanisms and Theoretical Aspects
Mechanistic Pathways of Halogenation Reactions on Substituted Benzenes
The halogenation of benzene (B151609) and its derivatives is a cornerstone of electrophilic aromatic substitution (EAS). This reaction typically proceeds via a three-step mechanism. libretexts.orgmasterorganicchemistry.com
Formation of a Strong Electrophile : The reaction is initiated by the creation of a potent electrophile. For chlorination and bromination, this is often achieved using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which polarizes the halogen-halogen bond, making one halogen atom strongly electrophilic. masterorganicchemistry.comlibretexts.orgyoutube.com For iodination, which involves a less reactive halogen, an oxidizing agent is often required to generate the electrophilic iodine species. uobabylon.edu.iq
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic halogen. This step is the slowest, or rate-determining, step of the reaction. libretexts.orgmasterorganicchemistry.com The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or a benzenonium intermediate. libretexts.org
Deprotonation and Restoration of Aromaticity : In the final, fast step, a weak base removes a proton from the carbon atom bonded to the new halogen. This restores the aromatic π-system, yielding the halogenated benzene product. libretexts.orgyoutube.com
For a molecule already heavily substituted like 2-Bromo-1-chloro-3-fluoro-5-iodobenzene, any further halogenation would follow this fundamental pathway, with the reaction rate and position of substitution being heavily influenced by the existing substituents.
Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation
Substituents on a benzene ring profoundly affect its reactivity towards electrophilic attack by either donating or withdrawing electron density.
Halogens (F, Cl, Br, I) are unique in their effect. They exhibit a dual nature, characterized by two competing electronic influences:
Inductive Effect (-I) : Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This effect is electron-withdrawing and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org The inductive effect of halogens is stronger than their resonance effect. openstax.org
Resonance Effect (+R) : The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This effect is electron-donating. youtube.com
Because the inductive withdrawal is dominant, all halogens are considered deactivating groups. masterorganicchemistry.comyoutube.com The rate of electrophilic aromatic substitution on halobenzenes is slower than on benzene. masterorganicchemistry.com However, the resonance donation, while weaker, is crucial for determining the position of the incoming electrophile. This donation preferentially stabilizes the sigma complex intermediates formed from attack at the ortho and para positions. openstax.orgyoutube.com Consequently, halogens are classified as ortho-, para-directing deactivators. youtube.com
In this compound, all four halogen substituents are deactivating. The cumulative deactivation makes the ring significantly less reactive. For a subsequent electrophilic substitution, the incoming group would be directed to the remaining open positions (C4 and C6) based on the combined directing influences of the existing halogens.
| Substituent Group | Classification | Directing Effect | Primary Electronic Effect |
|---|---|---|---|
| -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Inductive (-I) > Resonance (+R) |
| -NO₂ | Strongly Deactivating | Meta | Inductive (-I) & Resonance (-R) |
| -OH, -NH₂ | Strongly Activating | Ortho, Para | Resonance (+R) > Inductive (-I) |
| -CH₃ (Alkyl) | Activating | Ortho, Para | Inductive (+I) |
Theoretical Calculations of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms. Theoretical calculations can model the structures and energies of transient species like reaction intermediates and transition states that are difficult to observe experimentally.
Studies using ab initio and Density Functional Theory (DFT) methods have been employed to investigate the complexes formed between halogen atoms and benzene. nih.govresearchgate.net These calculations help to elucidate the nature of the intermediates in halogenation reactions. For instance, computations can distinguish between different types of complexes:
Sigma (σ) complex : Where the halogen is covalently bonded to a carbon atom, breaking the aromaticity. This corresponds to the benzenonium intermediate. nih.gov
Pi (π) complex : Where the halogen is associated with the π-electron cloud of the aromatic ring. nih.gov
Computational studies have predicted that for chlorine, a π-complex structure is slightly more stable than a σ-complex, whereas for the more reactive fluorine, a σ-complex is favored. nih.govresearchgate.net These theoretical findings provide a deeper understanding of the potential energy surface of the reaction and the nature of the intermediates involved.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bu.edu For polyhalogenated benzenes like this compound, DFT can calculate various electronic properties to explain their reactivity. bohrium.com
Key applications of DFT in this context include:
Electron Density Distribution : DFT can map the electron density across the molecule, showing how the electronegative halogens withdraw electron density and create regions of varying positive and negative charge.
Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's nucleophilic and electrophilic character. The energies and shapes of these frontier orbitals are critical in predicting chemical reactivity.
Natural Bond Orbital (NBO) Analysis : This technique can be used to study the interactions between the lone pairs of the halogens and the π-system of the benzene ring, quantifying the balance between the inductive and resonance effects. bohrium.com
These DFT studies allow for a detailed theoretical rationalization of the electronic effects that govern the behavior of complex halogenated aromatic compounds.
Predicting the outcome of chemical reactions is a major goal of computational chemistry. For electrophilic aromatic substitutions, computational models have been developed to predict which position on a substituted ring is most likely to react. rsc.org
One successful approach, implemented in tools like RegioSQM, is based on calculating the proton affinity of each aromatic carbon atom. rsc.org The site that is most easily protonated (i.e., has the lowest free energy of protonation) is identified as the most nucleophilic and therefore the most reactive towards an incoming electrophile. rsc.org This method has been shown to correctly predict the regiochemical outcome for a large number of electrophilic halogenation reactions. rsc.org
For this compound, such a model would calculate the proton affinity for the two unsubstituted carbons (C4 and C6). The carbon with the higher calculated proton affinity would be the predicted site for further electrophilic attack. Machine learning models, such as RegioML, have also been developed, using atomic descriptors derived from quantum chemical calculations to predict reactivity with high accuracy. chemrxiv.org
| Position | Key Directing Influences | Predicted Reactivity (Relative Scale) | Predicted Major Product |
|---|---|---|---|
| C4 | Ortho to -Iodo, Para to -Chloro | Medium | Dependent on specific electrophile and reaction conditions |
| C6 | Ortho to -Bromo, Para to -Fluoro | Medium-High |
Note: This table represents a qualitative prediction based on general directing effects. Actual outcomes would require specific computational modeling.
Role of Catalysts in Promoting Selective Transformations
Catalysts are essential for controlling the speed and selectivity of many chemical reactions involving halogenated aromatics.
In electrophilic halogenation, Lewis acids are the most common catalysts. libretexts.org They function by accepting a lone pair of electrons from the halogen molecule (e.g., Cl₂ or Br₂), which creates a highly polarized complex and generates a powerful "super electrophile" (e.g., Cl⁺ or Br⁺). masterorganicchemistry.comyoutube.com This activation is crucial for the reaction to proceed at a reasonable rate, especially with deactivated rings.
Beyond electrophilic substitution, other catalysts are vital for different transformations of halogenated aromatics:
Transition Metal Catalysts : Metals like palladium, gold, and ruthenium are used in a variety of halogenation reactions, sometimes under visible-light photocatalysis conditions. nih.gov
Selective Hydrogenation : Catalysts such as Palladium on carbon (Pd/C) can be used for the selective hydrogenation of other functional groups on a halogenated aromatic ring, a process that requires careful control to avoid dehalogenation. ccspublishing.org.cnresearchgate.net
Organocatalysts : Non-metallic catalysts like TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) have also been shown to be effective in activating halogens for electrophilic reactions. researchgate.net
The choice of catalyst is critical for achieving high yields and directing the reaction to the desired product, especially when dealing with multifunctional molecules.
| Catalyst | Reaction Type | Function |
|---|---|---|
| FeCl₃, AlBr₃ | Electrophilic Halogenation | Lewis acid; activates halogen to create a strong electrophile. masterorganicchemistry.comlibretexts.org |
| ZrCl₄ | Electrophilic Halogenation | Lewis acid; promotes selective halogenation under mild conditions. researchgate.net |
| Pd/C | Selective Hydrogenation | Reduces specific functional groups (e.g., nitro) while preserving C-Halogen bonds. ccspublishing.org.cn |
| [Ru(bpy)₃]Cl₂ | Photocatalytic Halogenation | Mediates halogenation of arenes under visible light. nih.gov |
Radical Pathways in Halogenated Aromatic Chemistry
While electrophilic substitution is the dominant pathway for reactions on the aromatic ring itself, radical mechanisms represent an alternative mode of reactivity, typically under different conditions. studymind.co.uk Free-radical halogenation occurs when an alkyl-substituted benzene is treated with a halogen in the presence of ultraviolet (UV) light or high temperature. libretexts.org This reaction proceeds via a chain mechanism involving three stages:
Initiation : UV light causes homolytic cleavage of the halogen molecule (e.g., Br₂) to produce two halogen radicals (2 Br•). youtube.com
Propagation : A halogen radical abstracts a hydrogen atom from the alkyl side-chain (not the ring), creating an alkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. youtube.com
Termination : The reaction stops when two radicals combine to form a non-radical species. youtube.com
This pathway is distinct from electrophilic substitution as it does not involve a Lewis acid catalyst and results in substitution on the side-chain rather than the aromatic ring. For a molecule like this compound, which lacks an alkyl side-chain, this specific type of radical reaction would not occur. However, radical mechanisms can be relevant in other transformations of halogenated aromatics.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-bromo-1-chloro-3-fluoro-5-iodobenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.
Multi-Nuclear NMR for Halogenated Aromatic Systems (¹H, ¹³C, ¹⁹F)
Due to the presence of only two hydrogen atoms on the benzene (B151609) ring, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region. The chemical shifts of these protons are influenced by the electronegativity and spatial arrangement of the four different halogen substituents. The proton ortho to the iodine and meta to the bromine and fluorine would likely appear at a different chemical shift compared to the proton ortho to the chlorine and iodine.
The ¹³C NMR spectrum provides more detailed structural information, with six expected signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached halogens. Carbons bonded to the highly electronegative fluorine and chlorine atoms will be deshielded and appear at a lower field, while carbons bonded to bromine and iodine will also show characteristic shifts.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. A single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observed in the respective spectra, providing valuable connectivity information.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (H-4) | 7.50 - 7.80 | Doublet of doublets | JHH, JHF |
| ¹H (H-6) | 7.80 - 8.10 | Doublet of doublets | JHH, JHF |
| ¹³C (C-1) | 130 - 135 | Singlet | - |
| ¹³C (C-2) | 115 - 120 | Doublet | ¹JCF ≈ 240-260 |
| ¹³C (C-3) | 158 - 162 | Singlet | - |
| ¹³C (C-4) | 135 - 140 | Singlet | - |
| ¹³C (C-5) | 90 - 95 | Singlet | - |
| ¹³C (C-6) | 140 - 145 | Singlet | - |
| ¹⁹F | -100 to -120 | Singlet | - |
Note: These are predicted values based on known substituent effects in halogenated benzenes and may differ from experimental data.
2D NMR Techniques for Connectivity and Isomer Differentiation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the substitution pattern.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling and proximity in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would definitively link the two proton signals to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (those not bonded to hydrogen) by observing their correlations with the aromatic protons. For instance, the proton at C-4 would show correlations to C-2, C-3, C-5, and C-6, helping to piece together the connectivity of the entire ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For this molecule, it could help to confirm the through-space interactions between the substituents and the neighboring protons.
These 2D NMR experiments are critical for differentiating this compound from its other possible isomers. harvard.eduresearchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. This would unequivocally confirm the substitution pattern on the benzene ring and provide insights into the packing of the molecules in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₂BrClFI), HRMS would provide a very precise mass measurement of the molecular ion. The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This complex isotopic cluster provides a unique fingerprint for the molecule, allowing for its unambiguous identification and an assessment of its purity.
Table 2: Predicted HRMS Data for this compound
| Isotopologue | Calculated m/z | Relative Abundance (%) |
|---|---|---|
| C₆H₂⁷⁹Br³⁵ClFI | 333.8057 | 100 |
| C₆H₂⁸¹Br³⁵ClFI | 335.8037 | 97.8 |
| C₆H₂⁷⁹Br³⁷ClFI | 335.8028 | 32.5 |
| C₆H₂⁸¹Br³⁷ClFI | 337.8007 | 31.8 |
Note: The calculated m/z values are for the molecular ions [M]⁺. The relative abundances are approximate and based on the natural isotopic abundances of Br and Cl.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, the spectra would be complex due to the low symmetry of the molecule.
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1400-1600 cm⁻¹ region.
C-X stretching (X = F, Cl, Br, I): The C-F stretch is expected around 1200-1300 cm⁻¹. The C-Cl, C-Br, and C-I stretching vibrations occur at lower frequencies, typically in the fingerprint region below 1100 cm⁻¹, and can be difficult to assign definitively without theoretical calculations.
Out-of-plane C-H bending: The positions of strong absorption bands due to out-of-plane C-H bending, typically between 900 and 675 cm⁻¹, are highly characteristic of the substitution pattern on the benzene ring.
Computational modeling, often used in conjunction with experimental IR and Raman spectroscopy, can aid in the assignment of the observed vibrational bands. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-1-chloro-2-fluoro-3-iodobenzene |
| 2-Bromo-1-chloro-5-fluoro-3-iodobenzene |
Derivatization and Functionalization of 2 Bromo 1 Chloro 3 Fluoro 5 Iodobenzene
Selective Functional Group Interconversions on the Aromatic Core
The distinct reactivities of the iodine, bromine, and chlorine atoms on the benzene (B151609) ring of 2-bromo-1-chloro-3-fluoro-5-iodobenzene permit sequential and site-selective functional group interconversions. The carbon-iodine bond is the most labile and therefore the most susceptible to cleavage, making it the primary site for initial transformations. This is followed by the carbon-bromine bond, and subsequently the more robust carbon-chlorine bond. The carbon-fluorine bond is generally the least reactive and typically remains intact during these transformations.
This hierarchy allows for a programmed, stepwise introduction of different substituents onto the aromatic ring. For instance, a reaction can be tailored to selectively replace the iodine atom, leaving the bromine, chlorine, and fluorine atoms untouched. Following this initial functionalization, a second, more vigorous reaction can be employed to target the bromine atom, and so on. This stepwise approach is fundamental to the synthesis of highly substituted and complex aromatic compounds from this polyhalogenated precursor.
Preparation of Organometallic Reagents from this compound
The formation of organometallic reagents is a key step in many carbon-carbon and carbon-heteroatom bond-forming reactions. The polyhalogenated nature of this compound presents both opportunities and challenges in the preparation of these reagents.
The preparation of Grignard reagents (RMgX) from aryl halides is a well-established process. In the case of this compound, the reaction with magnesium metal would be expected to occur preferentially at the most reactive carbon-halogen bond. Given the reactivity trend (I > Br > Cl), the carbon-iodine bond would be the most likely site for the insertion of magnesium, leading to the formation of the corresponding Grignard reagent. However, the presence of multiple halogens can lead to competing reactions and the formation of complex mixtures. Careful control of reaction conditions, such as temperature and the nature of the solvent, is crucial for achieving selectivity. For instance, using a less reactive metal or specific activating agents can help to control the site of Grignard formation.
Similarly, the formation of organolithium reagents can be achieved through either direct lithiation (hydrogen-lithium exchange) or halogen-metal exchange. Halogen-metal exchange with reagents like n-butyllithium or t-butyllithium would also be expected to occur selectively at the most reactive C-I bond, especially at low temperatures. The resulting aryllithium species is a potent nucleophile and can be used in a variety of subsequent reactions.
Table 1: Predicted Selective Formation of Grignard and Organolithium Reagents
| Reagent | Target Halogen | Predicted Product |
|---|---|---|
| Mg, Et₂O | Iodine | (2-Bromo-1-chloro-3-fluoro-5-phenyl)magnesium iodide |
Organozinc reagents offer a milder alternative to Grignard and organolithium reagents and are often more tolerant of other functional groups. The direct insertion of zinc metal into the C-I bond of this compound would be the most probable route to the corresponding organozinc halide. This reaction can be facilitated by the use of activating agents for zinc, such as 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride.
The preparation of organoboron derivatives, such as boronic acids or boronate esters, is typically achieved through the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a boron electrophile (e.g., trialkyl borate). Alternatively, palladium-catalyzed borylation reactions using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can be employed. Again, the selectivity of these reactions would be dictated by the reactivity of the carbon-halogen bonds, with the C-I bond being the most susceptible to conversion to a C-B bond.
Introduction of Carbon-Carbon and Carbon-Heteroatom Bonds via Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules, and polyhalogenated substrates like this compound are excellent candidates for such transformations. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective and sequential cross-coupling reactions.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst to form a C-C bond. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple at the C-I bond, followed by the C-Br bond, and finally the C-Cl bond.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the reaction can be performed selectively at the C-I position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. The selectivity of this reaction also follows the general trend of C-I > C-Br > C-Cl reactivity.
Table 2: Predicted Selective Cross-Coupling Reactions
| Reaction | Coupling Partner | Target Halogen | Predicted Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Iodine | 5-Aryl-2-bromo-1-chloro-3-fluorobenzene |
| Sonogashira | Terminal alkyne | Iodine | 5-Alkynyl-2-bromo-1-chloro-3-fluorobenzene |
Elaboration into Complex Molecular Architectures (non-biologically active derivatives)
The ability to perform sequential and selective cross-coupling reactions on this compound makes it a valuable starting material for the synthesis of complex, non-biologically active molecular architectures. For example, by performing a Suzuki coupling at the C-I position, followed by a Sonogashira coupling at the C-Br position, and a final Buchwald-Hartwig amination at the C-Cl position, a highly functionalized and unsymmetrical benzene derivative can be constructed.
This step-wise approach allows for the precise installation of different functionalities, leading to the creation of molecules with tailored electronic and photophysical properties. Such compounds can find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs), liquid crystals, or as molecular wires. The fluorine substituent can also impart unique properties to the final molecule, such as increased thermal stability and altered electronic characteristics.
Stereochemical Considerations in Derivatives of Polyhalogenated Systems
While the aromatic core of this compound is planar and achiral, stereochemical considerations can become important in its derivatives, particularly when chiral substituents are introduced or when the derivatization process creates new stereocenters.
For instance, if a chiral amine is used in a Buchwald-Hartwig amination, the resulting product will be chiral. Similarly, if a cross-coupling reaction is used to introduce a substituent that contains a stereocenter, the final molecule will exist as a mixture of diastereomers unless a stereospecific reaction is employed.
Furthermore, the presence of multiple bulky substituents on the benzene ring can lead to atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. While this is less common for simple benzene derivatives, in more complex architectures derived from this compound, the steric hindrance between adjacent bulky groups could potentially lead to the formation of stable atropisomers. The synthesis and separation of such isomers would require specialized chiral techniques.
Analytical Methodologies for Complex Halogenated Aromatic Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile halogenated aromatic compounds. chemistry-matters.com The methodology combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. chemistry-matters.com
For a compound like 2-Bromo-1-chloro-3-fluoro-5-iodobenzene, separation is typically achieved on a long capillary column (e.g., 30-60 meters) coated with a non-polar or semi-polar stationary phase. nih.gov A common choice is a 5% diphenyl / 95% dimethylpolysiloxane phase, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column into the mass spectrometer.
Upon entering the MS, molecules are typically ionized by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process creates a positively charged molecular ion ([M]•+) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a chemical fingerprint.
A key feature in the mass spectrum of a molecule containing bromine and chlorine is the presence of distinct isotopic patterns. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic molecular ion cluster ([M], [M+2], [M+4], etc.) that greatly aids in the identification of bromine- and chlorine-containing compounds. For this compound, the complex isotopic pattern arising from its specific combination of halogens provides a high degree of confidence in its identification.
Table 1: Representative GC-MS Parameters for Halogenated Benzene (B151609) Analysis
| Parameter | Value/Description |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Carrier Gas | Helium, constant flow approx. 1.0-1.2 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-500 amu |
| Source Temperature | 230 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Derivatives
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is better suited for polar, less volatile, or thermally unstable molecules. Nonpolar compounds like this compound are not readily analyzed by the most common LC-MS ionization technique, electrospray ionization (ESI), which is most effective for molecules that can be easily ionized in solution.
To analyze such compounds by LC-MS, two main strategies are employed:
Alternative Ionization Techniques : Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are gas-phase ionization techniques that are more effective for nonpolar compounds. In APCI, the sample is vaporized and ionized by a corona discharge, making it suitable for a wider range of nonpolar molecules than ESI. APPI uses ultraviolet photons to ionize the analyte, offering another powerful tool for compounds that are challenging to ionize by other means.
Chemical Derivatization : A common approach is to chemically modify the target analyte by attaching a functional group that is easily ionizable by ESI. This process, known as derivatization, transforms the nonpolar halogenated benzene into a more polar derivative. For example, if the aromatic ring were functionalized with a hydroxyl or amine group, it could be reacted with a derivatizing agent to introduce a permanently charged or easily protonated moiety, significantly enhancing its ESI signal and detection sensitivity.
Tandem mass spectrometry (MS/MS) adds another layer of selectivity. A specific ion from the first mass spectrometer (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass spectrometer. This process is highly specific and is used for quantitative analysis in complex matrices by monitoring a specific precursor-to-product ion transition in what is known as Multiple Reaction Monitoring (MRM).
Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution
For exceptionally complex matrices containing a multitude of halogenated isomers and other contaminants, conventional one-dimensional GC may fail to provide adequate separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing significantly increased peak capacity and resolution. nih.govresearchgate.netazom.com
In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. chemistry-matters.com A typical setup for halogenated aromatic analysis involves a non-polar first-dimension column (separating by boiling point) and a polar second-dimension column (separating by polarity). nih.gov The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the short second column for a fast, secondary separation.
The result is a two-dimensional chromatogram, often visualized as a contour plot, where chemically similar compounds tend to appear in structured clusters. azom.com This ordered structure facilitates the identification of compound classes. azom.com For a complex sample, GCxGC can separate the target analyte, this compound, from co-eluting matrix interferences and closely related halogenated isomers that would otherwise overlap in a 1D GC analysis. chemistry-matters.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which provides fast data acquisition rates, GCxGC-TOF-MS becomes an exceptionally powerful tool for both targeted and non-targeted screening of halogenated pollutants in environmental samples. researchgate.netscholaris.ca
Table 2: Typical GCxGC Column Combination for Halogenated Aromatics
Sample Preparation and Enrichment Techniques for Trace Analysis
The analysis of trace levels of this compound requires effective sample preparation to isolate the analyte from the sample matrix and concentrate it to detectable levels. The choice of technique depends on the matrix (e.g., water, soil, biological tissue).
Liquid-Liquid Extraction (LLE) : This is a classic technique used to extract nonpolar to moderately polar compounds from aqueous samples. wikipedia.orgorganomation.com The water sample is mixed with an immiscible organic solvent, such as dichloromethane (B109758) or hexane. The nonpolar halogenated benzene preferentially partitions into the organic solvent, which is then collected, concentrated, and analyzed. wikipedia.org
Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE that uses a solid sorbent packed into a cartridge or disk. elgalabwater.com For extracting a compound like this compound from a water sample, a reversed-phase sorbent (e.g., C18-bonded silica (B1680970) or a polymeric sorbent) is used. The aqueous sample is passed through the cartridge, the analyte is adsorbed onto the sorbent, interferences are washed away, and the analyte is finally eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol. This process effectively cleans up and concentrates the analyte. elgalabwater.com
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase. mdpi.comresearchgate.net The fiber is exposed to the sample (either directly immersed in a liquid or placed in the headspace above a liquid or solid sample). who.int Analytes partition from the matrix onto the fiber coating. The fiber is then withdrawn and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. Different fiber coatings are available to target compounds of varying polarities. mdpi.com
These enrichment techniques are crucial for achieving the low detection limits required in environmental monitoring and trace contaminant analysis.
Future Directions and Research Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Key research objectives include:
Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and designing reactions with high atom economy. This could involve exploring solvent-free reaction conditions or using recyclable catalysts.
Novel Halogenation Reagents: Investigating and developing new, selective halogenating agents that can introduce bromo, chloro, fluoro, and iodo groups with high regioselectivity, avoiding the need for extensive use of protecting groups.
A comparison of a potential traditional route versus a more sustainable future approach is outlined below.
| Feature | Traditional Synthetic Route | Future Sustainable Route |
| Starting Material | Simple, less functionalized aromatics (e.g., aniline) | Pre-functionalized, readily available precursors |
| Number of Steps | Multiple, sequential halogenations and functional group interconversions | Fewer steps, potentially a one-pot synthesis |
| Solvents | Often involves hazardous organic solvents | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Byproducts | Significant generation of waste from reagents and multiple workups | Minimized waste through high atom economy and catalytic processes |
| Efficiency | Lower overall yield due to multiple steps | Higher overall yield and process efficiency |
Exploration of Novel Reactivity Patterns for 2-Bromo-1-chloro-3-fluoro-5-iodobenzene
The distinct reactivity of the four carbon-halogen bonds is a defining feature of this molecule. The bond strength decreases, and thus reactivity in many cross-coupling reactions increases, in the order C-F > C-Cl > C-Br > C-I. This hierarchy allows for selective, stepwise functionalization of the benzene (B151609) ring.
Future research will focus on:
Sequential Cross-Coupling Reactions: Systematically exploiting the differential reactivity of the C-I, C-Br, and C-Cl bonds in sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the programmed, site-selective introduction of different organic fragments onto the aromatic core, building highly complex molecular architectures. acs.org
Orthogonal Reactivity: Discovering and developing new catalytic systems that can selectively activate one C-X bond in the presence of others, potentially reversing the typical reactivity order or enabling functionalization of the typically inert C-Cl or C-F bonds.
Photocatalysis and Electrochemistry: Investigating the use of light (photocatalysis) or electricity (electrochemistry) to unlock novel reactivity patterns that are not accessible through traditional thermal methods. These techniques can generate highly reactive radical intermediates under mild conditions, potentially leading to new types of bond formations.
| Carbon-Halogen Bond | Relative Bond Strength | Typical Reactivity in Cross-Coupling | Potential for Selective Functionalization |
| C-I | Weakest | Highest | Primary site for initial cross-coupling reactions. |
| C-Br | Weaker | High | Can be functionalized after the C-I bond. |
| C-Cl | Stronger | Moderate | Typically requires more forcing conditions or specialized catalysts. |
| C-F | Strongest | Lowest | Generally unreactive in cross-coupling; often remains as a substituent. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. Future research on this compound will increasingly rely on computational modeling to guide synthetic efforts.
Key areas of focus will be:
Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other ab initio methods to model the transition states and reaction energies for various synthetic transformations. researchgate.net This can help predict the feasibility of a proposed reaction, identify potential byproducts, and optimize reaction conditions before ever entering the lab.
Predicting Regioselectivity: Developing computational models that can accurately predict the site of reaction (regioselectivity) in electrophilic or nucleophilic substitution reactions. This is particularly important for complex molecules where steric and electronic effects from multiple substituents are at play.
Modeling Halogen Bonding: Investigating the role of halogen bonding and other noncovalent interactions in directing the reactivity and self-assembly of this molecule. nih.govarxiv.org Computational tools can model the anisotropic distribution of charge around the halogen atoms, which governs these highly directional interactions. nih.gov
Integration with Automation and Flow Chemistry for Scalable Production
To move from laboratory-scale synthesis to larger-scale production, modern techniques like automation and flow chemistry are essential. These approaches offer significant advantages in terms of safety, reproducibility, and efficiency over traditional batch chemistry. researchgate.netresearchgate.net
Future research will involve:
Developing Flow Synthesis Protocols: Designing continuous flow processes where reagents are pumped through reactors for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgvapourtec.com This is particularly advantageous for managing potentially hazardous intermediates or highly exothermic reactions. researchgate.net
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify the optimal parameters for synthesizing or functionalizing this compound. vapourtec.comsoci.org
Telescoped Synthesis: Linking multiple flow chemistry modules together in a "telescoped" process to perform multi-step synthetic sequences without isolating intermediates. rsc.org This significantly reduces synthesis time, waste, and manual operations. rsc.org
| Parameter | Batch Chemistry | Automated Flow Chemistry |
| Reaction Control | Limited; temperature/mixing gradients | Precise control over temperature, pressure, time. researchgate.net |
| Scalability | Difficult; requires re-optimization | Easier to scale by running the system for longer. researchgate.net |
| Safety | Higher risk with large volumes of reagents | Enhanced safety with small reaction volumes at any given time. researchgate.net |
| Reproducibility | Can be variable | High reproducibility and consistency. researchgate.net |
| Optimization | Slow and labor-intensive | Rapid, high-throughput optimization is possible. vapourtec.com |
Potential as a Precursor in Advanced Materials Science (excluding bio/medicinal applications)
The unique electronic properties and potential for selective functionalization make this compound a promising building block for advanced materials. Excluding biological and medicinal applications, future research is expected to explore its use in:
Organic Electronics: Serving as a key intermediate for the synthesis of organic semiconductors, liquid crystals, and components for Organic Light-Emitting Diodes (OLEDs). The strategic placement of different halogens can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) and solid-state packing of the final materials.
Molecular Glassformers: Using the core structure to synthesize complex, non-symmetric molecules that resist crystallization and readily form amorphous glasses. Such materials are valuable in various technological applications where stable, non-crystalline solids are required.
Functional Polymers: Incorporating the halobenzene unit into polymer backbones through cross-coupling reactions. The remaining halogens could then be used for post-polymerization modification, allowing for the fine-tuning of polymer properties such as flame retardancy, refractive index, and gas permeability.
Q & A
Basic: What synthetic strategies are recommended to achieve regioselective halogenation in 2-Bromo-1-chloro-3-fluoro-5-iodobenzene?
Methodological Answer:
Regioselectivity in polyhalogenated aromatics is governed by electronic and steric factors. For sequential halogenation:
Directing Groups : Use meta-directing groups (e.g., -NO₂) to position halogens during electrophilic substitution. Remove directing groups post-reaction via reduction.
Halogen Order : Introduce larger halogens (e.g., iodine) first due to their lower reactivity, followed by bromine, chlorine, and fluorine.
Purification : Employ column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate intermediates, ensuring >95% purity (as seen in similar compounds like 2-Bromo-4-fluoro-1-iodobenzene ).
Basic: How can conflicting spectroscopic data (e.g., NMR, MS) be resolved when characterizing this compound?
Methodological Answer:
Multi-Nuclear NMR : Use NMR to identify fluorine environments and NMR for carbon-halogen coupling patterns.
High-Resolution MS : Confirm molecular weight (MW = 351.28 g/mol) via HRMS to distinguish isotopic clusters (e.g., /, ).
X-ray Crystallography : Resolve structural ambiguities by analyzing crystal packing, as demonstrated for analogs like 3-Bromo-5-chloro-2-fluoroaniline .
Advanced: What computational methods predict the reactivity of halogen substituents in cross-coupling reactions?
Methodological Answer:
DFT Calculations : Model electron density maps to identify reactive sites. For example, iodine’s polarizability enhances oxidative addition in Suzuki-Miyaura couplings.
Hammett Constants : Quantify substituent effects using σ values (e.g., σₚ for -Br = +0.23, -Cl = +0.23, -F = +0.06) to predict reaction rates.
MD Simulations : Study steric hindrance between halogens and catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .
Advanced: How can researchers mitigate hazards during handling and storage of this compound?
Methodological Answer:
PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards as in 1,3-Dibromo-5-iodobenzene ).
Storage : Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent degradation.
Waste Disposal : Neutralize halogenated byproducts (e.g., HBr, HI) with aqueous NaHCO₃ before disposal .
Advanced: What experimental designs address contradictory data in halogen displacement studies?
Methodological Answer:
Control Experiments : Repeat reactions under anhydrous conditions to rule out hydrolysis (common in fluorinated analogs ).
Isotopic Labeling : Track halogen exchange using -labeled solvents.
Triangulation : Cross-validate results via HPLC (retention time), GC-MS (fragmentation patterns), and elemental analysis .
Basic: Which analytical techniques are optimal for quantifying trace impurities in this compound?
Methodological Answer:
GC-MS with EI Ionization : Detect volatile impurities (e.g., residual solvents) using splitless injection and He carrier gas.
HPLC-PDA : Quantify non-volatile impurities (e.g., dihalogenated byproducts) with C18 columns and UV detection at 254 nm.
ICP-OES : Measure heavy metal catalysts (e.g., Pd) down to ppb levels, critical for catalysis studies .
Advanced: How does steric hindrance between halogens influence nucleophilic aromatic substitution (NAS)?
Methodological Answer:
Kinetic Studies : Compare reaction rates of this compound with less-hindered analogs (e.g., 4-Bromo-2-chloro-6-fluorobenzoic acid ).
X-ray Analysis : Measure bond angles/distances to identify steric clashes (e.g., iodine’s van der Waals radius = 1.98 Å).
Theoretical Modeling : Use MOE software to simulate transition states and activation barriers .
Basic: What safety protocols are critical during large-scale synthesis?
Methodological Answer:
Ventilation : Use explosion-proof fume hoods rated for halogen acid vapors (e.g., HI, HCl).
Fire Safety : Employ dry chemical extinguishers (not water) for halogenated compound fires .
Emergency Response : Pre-train staff on first aid for halogen exposure (e.g., eye rinsing for 15+ minutes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
